8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5-dihydro-2H-1,5-benzoxazepin-4-one
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Overview
Description
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5-dihydro-2H-1,5-benzoxazepin-4-one is a complex organic compound that features a benzoxazepine core with a boronate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of an appropriate precursor to form the benzoxazepine ring, followed by borylation using pinacolborane or a similar reagent under palladium-catalyzed conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5-dihydro-2H-1,5-benzoxazepin-4-one can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to modify the benzoxazepine core.
Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like K2CO3.
Major Products
Oxidation: Boronic acids.
Reduction: Modified benzoxazepine derivatives.
Substitution: Various biaryl compounds.
Scientific Research Applications
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5-dihydro-2H-1,5-benzoxazepin-4-one has several applications in scientific research:
Biology: Potential use in the development of enzyme inhibitors or probes for biological studies.
Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5-dihydro-2H-1,5-benzoxazepin-4-one depends on its application. In organic synthesis, the boronate ester group facilitates cross-coupling reactions by forming stable intermediates with palladium catalysts. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5-dihydro-2H-1,5-benzoxazepin-4-one is unique due to its benzoxazepine core, which provides distinct structural and electronic properties compared to other boronate esters. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C15H20BNO4 |
---|---|
Molecular Weight |
289.14 g/mol |
IUPAC Name |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5-dihydro-2H-1,5-benzoxazepin-4-one |
InChI |
InChI=1S/C15H20BNO4/c1-14(2)15(3,4)21-16(20-14)10-5-6-11-12(9-10)19-8-7-13(18)17-11/h5-6,9H,7-8H2,1-4H3,(H,17,18) |
InChI Key |
QVPWOADHOLVRDF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=O)CCO3 |
Origin of Product |
United States |
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